molecular formula C15H28O3 B8223484 6-Oxopentadecanoic acid

6-Oxopentadecanoic acid

Cat. No.: B8223484
M. Wt: 256.38 g/mol
InChI Key: SXLAXXCDDBNEDJ-UHFFFAOYSA-N
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Description

6-Oxopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H28O3. It is characterized by the presence of a ketone group at the sixth carbon atom and a carboxylic acid group at the terminal end.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxopentadecanoic acid can be synthesized through various methods. One common approach involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes ω-amino compounds. This enzymatic method yields 6-oxohexanoic acid with high efficiency . Another method involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion, followed by ethoxycarbonylmethylation and subsequent conversion to 15-hydroxypentadecanoic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Oxopentadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Esterification reactions typically use alcohols and acid catalysts, while amidation reactions use amines and coupling agents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters and amides.

Scientific Research Applications

6-Oxopentadecanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials .

Comparison with Similar Compounds

6-Oxopentadecanoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the position of the ketone group, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

6-oxopentadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15(17)18/h2-13H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLAXXCDDBNEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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